molecular formula C10H16ClNOS B12985568 (S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine hydrochloride

(S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine hydrochloride

Cat. No.: B12985568
M. Wt: 233.76 g/mol
InChI Key: NDQUWGJJVJAPTQ-UXQCFNEQSA-N
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Description

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring and a tetrahydrothiophene ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrahydrothiophene Ring: This ring can be synthesized via the cyclization of a suitable diene with sulfur-containing reagents.

    Coupling of the Two Rings: The furan and tetrahydrothiophene rings are coupled through a series of reactions involving nucleophilic substitution and reduction.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and tetrahydrothiophene rings.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

    Addition: Electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Methylfuran-2-ylmethanamine hydrochloride: Lacks the tetrahydrothiophene ring, making it less complex.

    ®-Tetrahydrothiophen-2-ylmethanamine hydrochloride: Lacks the furan ring, resulting in different chemical properties.

    (S)-(5-Methylfuran-2-yl)methanamine: Similar structure but without the hydrochloride salt form.

Uniqueness

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride is unique due to the presence of both the furan and tetrahydrothiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16ClNOS

Molecular Weight

233.76 g/mol

IUPAC Name

(S)-(5-methylfuran-2-yl)-[(2R)-thiolan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15NOS.ClH/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9;/h4-5,9-10H,2-3,6,11H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

NDQUWGJJVJAPTQ-UXQCFNEQSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H]([C@H]2CCCS2)N.Cl

Canonical SMILES

CC1=CC=C(O1)C(C2CCCS2)N.Cl

Origin of Product

United States

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